molecular formula C17H22O2 B14688462 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid CAS No. 26961-85-3

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid

Katalognummer: B14688462
CAS-Nummer: 26961-85-3
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: ZAAXQLBYZCFIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and a 4-cyclohexylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the carboxylic acid group and the 4-cyclohexylphenyl group. One common method involves the intramolecular cyclization of a suitable precursor, such as 1,4-dibromobutane, with a base to form the cyclobutane ring. This is followed by the addition of the carboxylic acid group through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.

    1-(4-Chlorophenyl)cyclobutanecarboxylic acid: Similar structure with a chlorine atom on the phenyl ring.

    1-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar structure with a bromine atom on the phenyl ring.

Uniqueness

1-(4-Cyclohexylphenyl)cyclobutanecarboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Eigenschaften

CAS-Nummer

26961-85-3

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

1-(4-cyclohexylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c18-16(19)17(11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h7-10,13H,1-6,11-12H2,(H,18,19)

InChI-Schlüssel

ZAAXQLBYZCFIRA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3(CCC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.